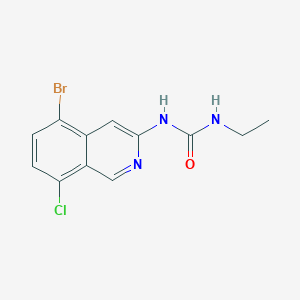
1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of bromine and chlorine atoms on the isoquinoline ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives, which undergo halogenation to introduce bromine and chlorine atoms at specific positions on the ring. The final step involves the reaction of the halogenated isoquinoline with ethyl isocyanate to form the urea derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The urea group can be hydrolyzed to form corresponding amines and carboxylic acids.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and hydrolyzing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea involves its interaction with specific molecular targets in biological systems. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activities. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea can be compared with other isoquinoline derivatives that have different substituents on the ring. Similar compounds include:
1-(5-Bromoisoquinolin-3-yl)-3-ethylurea: Lacks the chlorine atom.
1-(8-Chloroisoquinolin-3-yl)-3-ethylurea: Lacks the bromine atom.
1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-methylurea: Has a methyl group instead of an ethyl group.
The uniqueness of this compound lies in the specific combination of bromine and chlorine atoms, which can influence its chemical reactivity and biological activities.
Properties
Molecular Formula |
C12H11BrClN3O |
|---|---|
Molecular Weight |
328.59 g/mol |
IUPAC Name |
1-(5-bromo-8-chloroisoquinolin-3-yl)-3-ethylurea |
InChI |
InChI=1S/C12H11BrClN3O/c1-2-15-12(18)17-11-5-7-8(6-16-11)10(14)4-3-9(7)13/h3-6H,2H2,1H3,(H2,15,16,17,18) |
InChI Key |
DMUBTNRGIMVWBU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


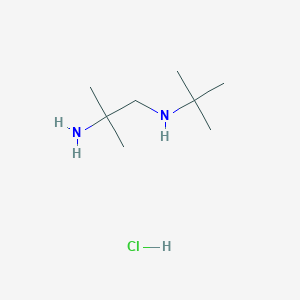
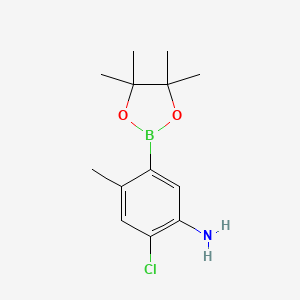

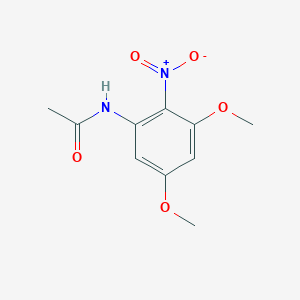


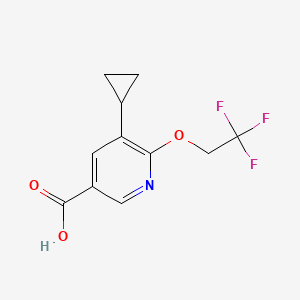
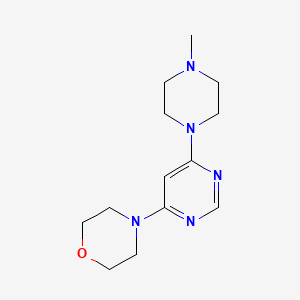
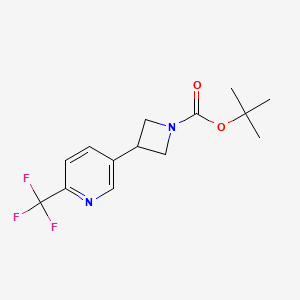
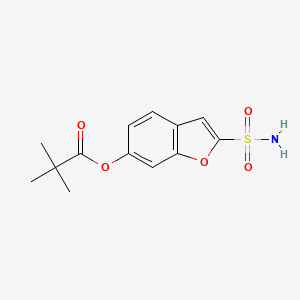
![2-Chloro-5-({[(2-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13933672.png)
![3,4,5-Trifluoro-[1,1-biphenyl]-2-amine](/img/structure/B13933675.png)
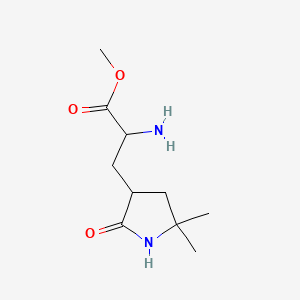
![4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid](/img/structure/B13933691.png)
